Cas no 1541520-86-8 (3-phenoxycyclobutanamine)

3-フェノキシシクロブタンアミンは、シクロブタン骨格にフェノキシ基が結合した特異なアミン化合物です。分子構造中の剛直なシクロブタン環と芳香族特性を併せ持つため、医薬品中間体や機能性材料の合成において優れた構造多様性を発揮します。特に、分子の立体障害効果と電子特性を精密に制御可能な点が特徴で、創薬化学分野では新規生物活性化合物の設計において重要な構築要素として注目されています。また、比較的高い化学安定性を示すため、各種官能基変換反応への適用性に優れており、複雑な有機分子合成における多用途な中間体としての利用が期待されます。

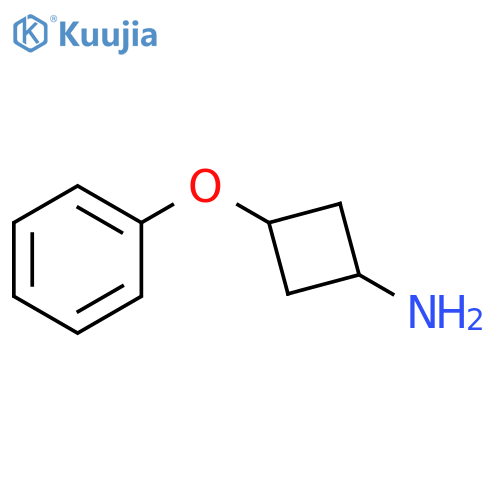

3-phenoxycyclobutanamine structure

商品名:3-phenoxycyclobutanamine

CAS番号:1541520-86-8

MF:C10H13NO

メガワット:163.216322660446

MDL:MFCD21757530

CID:4609171

PubChem ID:66359755

3-phenoxycyclobutanamine 化学的及び物理的性質

名前と識別子

-

- Cyclobutanamine, 3-phenoxy-

- 3-Phenoxycyclobutan-1-amine

- 3-phenoxycyclobutanamine

-

- MDL: MFCD21757530

- インチ: 1S/C10H13NO/c11-8-6-10(7-8)12-9-4-2-1-3-5-9/h1-5,8,10H,6-7,11H2

- InChIKey: RLGGIPLURZLJFB-UHFFFAOYSA-N

- ほほえんだ: C1(N)CC(OC2=CC=CC=C2)C1

3-phenoxycyclobutanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-269551-0.05g |

3-phenoxycyclobutan-1-amine |

1541520-86-8 | 0.05g |

$768.0 | 2023-09-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1638-250MG |

3-phenoxycyclobutanamine |

1541520-86-8 | 95% | 250MG |

¥ 1,584.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1638-5G |

3-phenoxycyclobutanamine |

1541520-86-8 | 95% | 5g |

¥ 11,840.00 | 2023-04-05 | |

| Enamine | EN300-269551-2.5g |

3-phenoxycyclobutan-1-amine |

1541520-86-8 | 2.5g |

$1791.0 | 2023-09-11 | ||

| Chemenu | CM535294-1g |

3-Phenoxycyclobutan-1-amine |

1541520-86-8 | 95%+ | 1g |

$787 | 2022-12-31 | |

| Chemenu | CM535294-100mg |

3-Phenoxycyclobutan-1-amine |

1541520-86-8 | 95%+ | 100mg |

$692 | 2022-12-31 | |

| Enamine | EN300-269551-0.5g |

3-phenoxycyclobutan-1-amine |

1541520-86-8 | 0.5g |

$877.0 | 2023-09-11 | ||

| Enamine | EN300-269551-10.0g |

3-phenoxycyclobutan-1-amine |

1541520-86-8 | 10.0g |

$3929.0 | 2023-02-28 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1638-100MG |

3-phenoxycyclobutanamine |

1541520-86-8 | 95% | 100MG |

¥ 990.00 | 2023-04-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1638-500MG |

3-phenoxycyclobutanamine |

1541520-86-8 | 95% | 500MG |

¥ 2,633.00 | 2023-04-05 |

3-phenoxycyclobutanamine 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Luyao Mei,Guangxu Wang,Jia Deng,Junfeng Xiao,Xing Guo Soft Matter, 2019,15, 9150-9156

1541520-86-8 (3-phenoxycyclobutanamine) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 61389-26-2(Lignoceric Acid-d4)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量